molecular formula C12H11NO4 B8751501 Ethyl 7-amino-4-oxo-4H-chromene-2-carboxylate

Ethyl 7-amino-4-oxo-4H-chromene-2-carboxylate

Cat. No. B8751501
M. Wt: 233.22 g/mol
InChI Key: CNWVQPJMIBPYKK-UHFFFAOYSA-N
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Description

Ethyl 7-amino-4-oxo-4H-chromene-2-carboxylate is a useful research compound. Its molecular formula is C12H11NO4 and its molecular weight is 233.22 g/mol. The purity is usually 95%.
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properties

Product Name

Ethyl 7-amino-4-oxo-4H-chromene-2-carboxylate

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

ethyl 7-amino-4-oxochromene-2-carboxylate

InChI

InChI=1S/C12H11NO4/c1-2-16-12(15)11-6-9(14)8-4-3-7(13)5-10(8)17-11/h3-6H,2,13H2,1H3

InChI Key

CNWVQPJMIBPYKK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=O)C2=C(O1)C=C(C=C2)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of N-(4-acetyl-3-hydroxyphenyl)acetamide (4.00 g., 21 mmol) and diethyl oxalate (7.3 mL, 54 mmol) in absolute ethanol is added dropwise to a solution of sodium ethoxide (0.1 mol) in absolute ethanol. The mixture is heated at reflux temperature for 1.5 h, cooled to ambient temperature, poured into water, acidified to pH 3 with 6N HCl and extracted with ethyl acetate. The extracts are combined and concentrated in vacuo to afford an oily residue. The residue is dissolved in ethanol, treated with concentrated HCl heated at reflux temperature overnight, cooled to 0° C. for several hours and filtered. The filtercake is dried to afford the title compound as an orange solid, 2.95 g (61% yield), mp 195°-198° C., identified by NMR and mass spectral analyses.
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4 g
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7.3 mL
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0.1 mol
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Yield
61%

Synthesis routes and methods II

Procedure details

A solution of sodium metal, (18.4 g, 0.8 gatom), in dry ethanol (1200 ml), was treated with N-(4-acetyl-3-hydroxyphenyl)acetamide (30.88 g, 0.16 mole). This mixture was stirred for 15 mins then diethyl oxalate (58.4 g, 54.3 ml, 0.4 mole), was added dropwise over 30 mins. The resulting mixture was heated and stirred at 60° C. for 2 hrs, allowed to cool and poured into a mixture of chloroform (600 ml), conc HCl (85 ml), and water (2000 ml). The organic layer was isolated and combined with a chloroform wash of the aqueous layer. The combined chloroform extracts were washed well with water then evaporated to dryness. The residue was taken into ethanol (400 ml), and conc.HCl (10 ml), was also added. The solution was heated at reflux for 30 minutes then evaporated to dryness. The residue was treated with ether and ethanol was added dropwise until the residue began to solidify. Insoluble material was filtered off, washed again with ether and the required sub-title product was recovered as a brown solid (20.5 g), (55%), mp 192°-194°. NMR and mass spectra confirmed the structure.
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18.4 g
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30.88 g
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1200 mL
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54.3 mL
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85 mL
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2000 mL
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600 mL
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Synthesis routes and methods III

Procedure details

A mixture of N-[4-acetyl-3-hydroxyphenyl)acetamide (24.1 g, 0.125 mol) and diethyl oxalate (47.5 g, 0.33 mol) in absolute ethanol (200 mL) was added to a solution of sodium ethoxide (14 g sodium in 300 mL absolute ethanol). The reaction was heated to reflux for 2 hours and allowed to cool to room temperature then poured into water (500 mL) and methylene chloride (1500 mL). The aqueous layer was made slightly acidic using 6N hydrochloric acid. The organic layer separated and the aqueous layer washed again using methylene chloride (500 mL). The combined organic layers were dried over anhydrous magnesium sulfate, filtered, and the solvent removed under vacuum. The solid material (35.8 g) was dissolved in ethanol (350 mL) and concentrated hydrochloric acid (6 mL) was added. The solution was heated to reflux for 1 day, removed from heat and allowed to stand for 2 days. The orange solid was filtered to afford 17 g of ethyl 7-amino-4-oxo-4H-1-benzopyran-2-carboxylate. The mother liquor was concentrated to afford another 4.94 g of desired product. Yield 75.6%, 1H NMR (DMSO-d6) δ 1.32 (3H, t, J=7.25 Hz, CH2CH3,), 4.34 (2H, q, J=7.03 Hz, CH2CH3), 6.50 (2H, bs, NH2), 6.53 (1H, d, J=1.98 Hz, =CH), 6.69 (1H, dd, J=8.78, 1.98 Hz, ArH), 6.71 (1H, s, ArH), 7.68 (1H, d, J=8.78 Hz, ArH); MS (EI) m/z, 233 (M+).
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24.1 g
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47.5 g
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200 mL
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300 mL
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0 (± 1) mol
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1500 mL
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500 mL
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